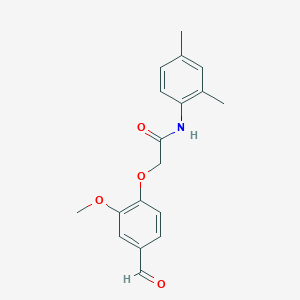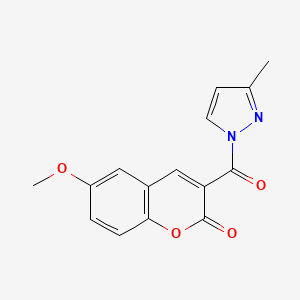
2-(4,5,6,7-Tetrahydrobenzimidazol-1-yl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzimidazoles are a class of heterocyclic, aromatic compounds which share a fundamental structural characteristic of a six-membered benzene ring fused to a five-membered imidazole ring . They have been found to possess a wide range of biological activities .
Molecular Structure Analysis
The molecular structure of benzimidazoles consists of a fused benzene and imidazole ring. The specific structure of “2-(4,5,6,7-Tetrahydrobenzimidazol-1-yl)ethanamine” would include these rings along with an ethanamine group attached to the imidazole ring .Chemical Reactions Analysis
Benzimidazoles can undergo a variety of chemical reactions, including alkylation, acylation, sulfonylation, and halogenation . The specific reactions that “2-(4,5,6,7-Tetrahydrobenzimidazol-1-yl)ethanamine” can undergo are not available in the literature I have access to.Aplicaciones Científicas De Investigación
Pharmacological Properties
Benzimidazoles, including “2-(4,5,6,7-Tetrahydrobenzimidazol-1-yl)ethanamine”, have been extensively explored for their pharmacological properties . They have been found to be potent inhibitors of various enzymes, leading to a wide range of therapeutic uses .
Antidiabetic Applications
Benzimidazole derivatives have shown promising results in the treatment of diabetes . They have been found to have antidiabetic properties, making them a potential candidate for further research in this field .
Anticancer Applications
Benzimidazole derivatives have also been studied for their anticancer properties . For instance, 1,2,3,4-tetrahydro[1,2,4]triazino[4,5-a]benzimidazole analogs have shown antitumor activity in human breast adenocarcinoma cell lines .
Antimicrobial and Antiparasitic Applications
These compounds have been found to have antimicrobial and antiparasitic properties . This makes them a potential candidate for the development of new antimicrobial and antiparasitic drugs .
Analgesic Applications
Benzimidazole derivatives have been found to have analgesic properties . This suggests that they could be used in the development of new pain relief medications .
Antiviral and Antihistamine Applications
These compounds have been found to have antiviral and antihistamine properties . This suggests potential uses in the treatment of viral infections and allergies .
Cardiovascular Disease Applications
Benzimidazole derivatives have been used in cardiovascular disease treatment . Their properties make them a potential candidate for further research in this field .
Neurology, Endocrinology, and Ophthalmology Applications
Benzimidazole derivatives have been found to have applications in neurology, endocrinology, and ophthalmology . This suggests a wide range of potential uses in various medical fields .
Mecanismo De Acción
Direcciones Futuras
The future directions for research on benzimidazoles are vast, given their wide range of biological activities. They continue to be a focus in the development of new pharmaceuticals . The specific future directions for “2-(4,5,6,7-Tetrahydrobenzimidazol-1-yl)ethanamine” are not available in the literature I have access to.
Propiedades
IUPAC Name |
2-(4,5,6,7-tetrahydrobenzimidazol-1-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c10-5-6-12-7-11-8-3-1-2-4-9(8)12/h7H,1-6,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFQIMYGJMAGIKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=CN2CCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2678481.png)

![(4-Pyrrolidin-1-ylsulfonylphenyl)-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2678485.png)
![1-(4-chlorobenzoyl)-3-[(2E)-3-methyl-2,3-dihydro-1,3-thiazol-2-ylidene]thiourea](/img/structure/B2678487.png)

![3-(2-fluorobenzamido)-N-(2-methoxyphenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2678494.png)
![1-(2-Aminoethyl)-5-[(3-nitrophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2678495.png)
![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone](/img/structure/B2678496.png)

![2-[1-(furan-2-carbonyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B2678498.png)
![2-chloro-3-hydroxy-6H-benzo[c]chromen-6-one](/img/structure/B2678501.png)
![4-[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidine-1-carbonyl]-1-methylpyrrolidin-2-one](/img/structure/B2678502.png)